molecular formula C17H28ClNO2 B1146128 (5,6-Dimethoxyindan-2-yl)dipropylamine CAS No. 153570-58-2

(5,6-Dimethoxyindan-2-yl)dipropylamine

Cat. No.: B1146128
CAS No.: 153570-58-2
M. Wt: 313.9 g/mol
InChI Key: NMBUOXDBNWBGIM-UHFFFAOYSA-N
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Description

. This compound has been studied for its effects on various neurological and behavioral processes, making it a subject of interest in pharmacological research.

Preparation Methods

The synthesis of U-99194A involves several steps, starting with the preparation of the core structure, 2,3-dihydro-5,6-dimethoxy-1H-inden-2-amine. This compound is then modified by introducing N,N-dipropyl groups to form the final product . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

U-99194A undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

U-99194A is unique in its moderate selectivity for dopamine D3 receptors over D2 receptors. Similar compounds include:

These compounds highlight the diversity of dopamine receptor modulators and their varying degrees of selectivity and efficacy.

Properties

IUPAC Name

5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;/h11-12,15H,5-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBUOXDBNWBGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934780
Record name 5,6-Dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83598-46-3, 153570-58-2
Record name 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83598-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,6-dimethoxyindan-2-yl)dipropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083598463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-99194A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5A8B0V7P3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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